molecular formula C14H10N4O4S B11616433 3-Nitrobenzaldehyde (1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazone

3-Nitrobenzaldehyde (1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazone

Cat. No.: B11616433
M. Wt: 330.32 g/mol
InChI Key: KHWZTZCYFFVNSV-OQLLNIDSSA-N
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Description

3-NITROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONE is a complex organic compound that combines the structural features of 3-nitrobenzaldehyde and 1,1-dioxo-1H-1,2-benzisothiazol-3-yl hydrazone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-NITROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONE typically involves the condensation of 3-nitrobenzaldehyde with 1,1-dioxo-1H-1,2-benzisothiazol-3-yl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in 3-nitrobenzaldehyde can undergo oxidation to form nitrobenzoic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of acid or base catalysts.

Major Products

    Oxidation: Nitrobenzoic acid derivatives.

    Reduction: Aminobenzaldehyde derivatives.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

3-NITROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-NITROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzisothiazole moiety may also contribute to the compound’s activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    3-Nitrobenzaldehyde: A simpler compound with similar functional groups but lacking the benzisothiazole moiety.

    1,1-Dioxo-1H-1,2-benzisothiazol-3-yl hydrazone: A related compound with similar structural features but without the nitrobenzaldehyde component.

Uniqueness

3-NITROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONE is unique due to the combination of the nitrobenzaldehyde and benzisothiazole moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and potential activities compared to its individual components.

Properties

Molecular Formula

C14H10N4O4S

Molecular Weight

330.32 g/mol

IUPAC Name

N-[(E)-(3-nitrophenyl)methylideneamino]-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C14H10N4O4S/c19-18(20)11-5-3-4-10(8-11)9-15-16-14-12-6-1-2-7-13(12)23(21,22)17-14/h1-9H,(H,16,17)/b15-9+

InChI Key

KHWZTZCYFFVNSV-OQLLNIDSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

solubility

9.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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